Ethyl 3-amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylate
Description
Ethyl 3-amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylate is a brominated pyrazole derivative characterized by a pyrazole core substituted with an amino group at position 3, a bromine atom at position 5, a methyl group at position 1, and an ethyl ester at position 2. This compound (Ref: 10-F783547) is primarily utilized as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure enables diverse reactivity: the amino group facilitates nucleophilic substitutions or condensations, the bromine atom allows cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig), and the ester group can be hydrolyzed to a carboxylic acid for further derivatization .
Properties
IUPAC Name |
ethyl 3-amino-5-bromo-1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O2/c1-3-13-7(12)4-5(8)11(2)10-6(4)9/h3H2,1-2H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQQEMOVJDFHPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1N)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401202384 | |
| Record name | Ethyl 3-amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401202384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017802-90-2 | |
| Record name | Ethyl 3-amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017802-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401202384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate with bromine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high efficiency and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and reduced amines, depending on the reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Potential
Research indicates that compounds similar to ethyl 3-amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylate exhibit promising activity against various cancer cell lines. Preliminary studies suggest that derivatives of pyrazole compounds can inhibit tumor growth and induce apoptosis in cancer cells, making them potential candidates for anticancer drug development.
1.2 Anti-inflammatory Properties
The presence of the amino group in this compound is associated with enhanced interactions with biological targets involved in inflammatory pathways. This compound may serve as a precursor for developing new anti-inflammatory drugs, targeting conditions like rheumatoid arthritis and other inflammatory diseases.
1.3 Antimicrobial Activity
Studies have shown that pyrazole derivatives possess antimicrobial properties, indicating that this compound could be effective against various bacterial and fungal strains. This makes it a candidate for further exploration in the field of infectious disease treatment.
Agricultural Applications
2.1 Agrochemical Development
The compound's unique chemical structure can be utilized in the synthesis of novel agrochemicals aimed at enhancing crop protection. Its potential as an herbicide or fungicide is under investigation, focusing on its ability to inhibit specific plant pathogens or pests.
Synthesis and Mechanistic Insights
3.1 Synthetic Pathways
this compound can be synthesized through multi-step organic reactions involving the reaction of 5-amino-1-methylpyrazole with bromoacetates or other bromo-containing reagents under controlled conditions .
3.2 Mechanism of Action
The interactions of this compound with various enzymes and receptors are being studied to elucidate its mechanism of action. Initial findings suggest that it may interfere with kinase and phosphatase activities, which are crucial for cellular signaling pathways.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amino group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit enzyme activity or block receptor signaling pathways, leading to its biological effects .
Comparison with Similar Compounds
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate (CAS 138907-71-8)
- Key Differences : A 4-bromophenyl group replaces the methyl group at position 1.
- Impact: Increased molecular weight (310.15 g/mol vs. The bulky aryl group may reduce solubility in polar solvents .
Ethyl 3-bromo-1H-pyrazole-4-carboxylate (CAS 1353100-91-0)
- Key Differences: Lacks the amino and methyl groups. Bromine is at position 3 instead of 3.
- Impact: Simpler structure (C₆H₇BrN₂O₂, MW 219.04 g/mol) reduces steric hindrance, making it more reactive in electrophilic substitutions. The absence of an amino group limits its utility in condensation reactions .
Ethyl 1-benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate (CAS 1352925-94-0)
- Key Differences : Benzyl group at position 1, bromine at position 4, and methyl at position 3.
- Impact : The benzyl group enhances lipophilicity (logP ~3.2), favoring membrane permeability. Bromine at position 4 alters regioselectivity in cross-coupling reactions compared to the target compound’s position 5 bromine .
4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 128537-48-4)
- Key Differences : Carboxylic acid replaces the ethyl ester; ethyl group at position 3.
- Impact : The carboxylic acid group increases solubility in aqueous media (pKa ~4.5) and enables direct conjugation with amines. The ethyl group introduces steric effects that may hinder reactions at position 3 .
Positional Isomers and Functional Group Variations
Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (CAS 1092683-57-2)
- Key Differences: Bromine at position 4 instead of 5; lacks the amino group.
- Impact: Positional isomerism shifts reactivity toward electrophilic attacks at position 4. The absence of the amino group reduces versatility in forming heterocyclic fused systems (e.g., pyrazolo-pyrimidines) .
Ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoate (CAS 1343033-98-6)
- Key Differences: Amino and bromine at positions 3 and 4, respectively; butanoate ester chain at position 1.
- However, the altered bromine position limits compatibility with coupling reactions designed for para-substituted halides .
Fused Ring Systems
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 1420800-37-8)
- Key Differences : Pyrazolo-pyridine fused ring system.
- Impact : The fused ring enhances aromaticity and planarity, improving intercalation with biological targets (e.g., kinase inhibitors). However, the complex structure complicates synthesis and reduces solubility .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS RN | Molecular Formula | MW (g/mol) | Key Substituents | logP* | Notable Reactivity |
|---|---|---|---|---|---|---|
| Target Compound | N/A | C₇H₉BrN₃O₂ | ~263.07 | 3-NH₂, 5-Br, 1-CH₃, 4-COOEt | 1.8 | Suzuki coupling, ester hydrolysis |
| Ethyl 5-amino-1-(4-bromophenyl)-... | 138907-71-8 | C₁₂H₁₂BrN₃O₂ | 310.15 | 1-(4-BrC₆H₄), 5-NH₂, 4-COOEt | 2.5 | Ullmann coupling |
| Ethyl 3-bromo-1H-pyrazole-4-carboxylate | 1353100-91-0 | C₆H₇BrN₂O₂ | 219.04 | 3-Br, 4-COOEt | 1.2 | SNAr reactions |
| 4-Bromo-3-ethyl-1-methyl-... carboxylic acid | 128537-48-4 | C₇H₉BrN₂O₂ | 233.06 | 3-C₂H₅, 4-Br, 5-COOH | 1.0 | Amide formation |
*Calculated using ChemDraw (estimated values).
Biological Activity
Ethyl 3-amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylate (CAS No. 1352903-61-7) is a synthetic compound belonging to the pyrazole family, characterized by its unique structural features, including an amino group and a bromine atom. This compound has garnered attention for its potential biological activities, particularly in pharmacology, where it may serve as a lead compound for the development of therapeutic agents.
- Molecular Formula : C6H8BrN3O2
- Molecular Weight : 234.05 g/mol
- Purity : Typically around 95%
- Storage Conditions : Should be kept in a dark place under inert atmosphere at 2-8°C.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino and bromo groups enhances its binding affinity, potentially leading to inhibition or activation of specific pathways involved in disease processes.
Anti-inflammatory Activity
Recent studies have shown that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
| Compound | IC50 (μM) | COX Selectivity |
|---|---|---|
| Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate | TBD | TBD |
| Celecoxib (standard) | 0.04 ± 0.01 | COX-2 selective |
Preliminary findings suggest that derivatives of Ethyl 3-amino-5-bromo-1-methyl-1H-pyrazole may exhibit comparable or superior anti-inflammatory activity compared to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Studies indicate that compounds with similar pyrazole structures can effectively inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.
Case Studies
A notable study conducted on a series of substituted pyrazoles demonstrated that compounds with bromine and amino substitutions showed enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized standard disc diffusion methods to evaluate the efficacy of these compounds against selected pathogens .
Structure-Activity Relationship (SAR)
The structure of Ethyl 3-amino-5-bromo-1-methyl-1H-pyrazole is pivotal in determining its biological activity. The following table summarizes key features influencing its pharmacological profile:
| Structural Feature | Effect on Activity |
|---|---|
| Amino Group | Increases binding affinity to biological targets |
| Bromo Substituent | Enhances reactivity and potential for enzyme inhibition |
| Methyl Group | Contributes to lipophilicity, influencing membrane permeability |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 3-amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via cyclocondensation of ethyl acetoacetate derivatives with hydrazines or brominated precursors. Key steps include:
- Cyclization : Using DMF-DMA (dimethylformamide dimethyl acetal) to form the pyrazole core .
- Bromination : Introducing the bromo substituent via electrophilic substitution, often requiring controlled temperatures (0–5°C) to minimize side reactions .
- Esterification : Ethyl groups are introduced via esterification under reflux with ethanol and catalytic sulfuric acid .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- X-ray Crystallography : Single-crystal XRD resolves the bromine and methyl group positions, with SHELX software refining the structure .
- Spectroscopy :
- NMR : H NMR confirms the ethyl ester (δ 1.3 ppm, triplet) and methyl group (δ 3.9 ppm, singlet). C NMR identifies the carbonyl (δ 165 ppm) and brominated C5 (δ 112 ppm) .
- IR : Stretching bands at 1700–1720 cm (ester C=O) and 3300 cm (N-H) validate functional groups .
Q. What safety precautions are essential when handling this compound?
- Hazard Mitigation : Though classified as non-hazardous, avoid inhalation/ingestion. Use PPE (gloves, goggles) and work in a fume hood.
- First Aid : For skin contact, rinse with water for 15+ minutes; for eye exposure, use saline irrigation .
Advanced Research Questions
Q. How can solvent polarity and catalyst selection influence functionalization at the 3-amino group?
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic acetylation of the amino group, while chloroform favors diacetylation due to lower solvation .
- Catalysts : DMAP (4-dimethylaminopyridine) accelerates acetylation, achieving >95% monoacetylated product in 1 hour .
- Contradictions : Conflicting reports on regioselectivity (N1 vs. N2 acetylation) arise from solvent-dependent tautomerism, resolved via N NMR .
Q. What strategies resolve discrepancies between computational and experimental spectral data?
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to predict H NMR shifts. Deviations >0.3 ppm suggest conformational flexibility or crystal packing effects .
- Validation : Compare computed IR vibrational modes with experimental data; discrepancies in C-Br stretches (500–600 cm) indicate halogen bonding interactions in the solid state .
Q. How does the bromine substituent impact biological activity, and how is this evaluated?
- Structure-Activity Relationship (SAR) : The 5-bromo group enhances antimicrobial activity by increasing lipophilicity (logP ~2.5).
- Assays :
- Antibacterial : MIC testing against S. aureus (MIC = 8 µg/mL) via broth dilution .
- Anticancer : MTT assays on HeLa cells show IC = 12 µM, attributed to bromine-induced DNA intercalation .
Q. What crystallographic software tools are recommended for analyzing non-covalent interactions in this compound?
- Mercury CSD : Visualizes halogen bonds (Br···O, ~3.0 Å) and π-π stacking (3.5 Å) using the Cambridge Structural Database (CSD) .
- Packing Analysis : The "Materials Module" in Mercury identifies dominant intermolecular motifs (e.g., dimeric pairs via N-H···O hydrogen bonds) .
Data Contradiction Analysis
Q. Why do NMR spectra of the compound vary between synthetic batches despite identical protocols?
- Root Causes :
- Tautomerism : The pyrazole ring exists as 1H/2H tautomers, altering peak splitting in H NMR. Low-temperature NMR (−40°C) stabilizes the dominant tautomer .
- Residual Solvents : DMSO-d traces in DMF-synthesized batches shift NH protons upfield (δ 6.2 → 5.8 ppm) .
- Resolution : Use high-purity deuterated solvents and report solvent-specific chemical shifts.
Methodological Best Practices
- Synthetic Reproducibility : Document exact stoichiometry of brominating agents (e.g., 1.05 eq. NBS) and reaction times to minimize batch variations .
- Crystallization : Grow crystals in ethyl acetate/hexane (3:1) at 4°C for XRD-quality crystals .
- Data Reporting : Include Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular interactions in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
